molecular formula C9H8BrN3O2 B1517680 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1092282-71-7

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1517680
CAS RN: 1092282-71-7
M. Wt: 270.08 g/mol
InChI Key: JQIBOMVEPLOYPC-UHFFFAOYSA-N
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Description

The compound “5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a bromophenyl group and an amine group through a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would consist of an oxadiazole ring attached to a bromophenyl group and an amine group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine," have been extensively studied. These compounds are synthesized through various chemical reactions, and their structures are characterized using techniques like NMR, IR, and X-ray crystallography. These studies contribute to understanding the chemical properties and potential applications of these compounds in different scientific domains (Zhu et al., 2021).

Biological Potentials

  • Some derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial activities. For instance, novel triazole derivatives synthesized from reactions involving primary amines have shown good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Activities

  • Research into 1,3,4-oxadiazole analogues has explored their antiproliferative activity against cancer cell lines. These studies aim to identify new compounds with potential anticancer properties, contributing to the development of novel therapeutic agents (Ahsan et al., 2018).

Chemical Sensing and Molecular Probes

  • The development of chemical sensors and molecular probes using 1,3,4-oxadiazole derivatives has been reported. These compounds can serve as pH probes or chemosensors due to their unique chemical structures and properties, enabling their application in various scientific investigations and technological advancements (Diana et al., 2020).

properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBOMVEPLOYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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